molecular formula C14H18N2O4 B13176759 1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13176759
M. Wt: 278.30 g/mol
InChI Key: XEFJUQJGLLWHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a cyclopentane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by a series of reactions to introduce the amino group and the cyclopentane carboxylic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination reactions, followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
  • 1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopropane-1-carboxylic acid
  • 1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid

Uniqueness

1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to its specific ring size and the presence of both amino and nitrophenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

1-[2-amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18N2O4/c15-9-12(14(13(17)18)7-1-2-8-14)10-3-5-11(6-4-10)16(19)20/h3-6,12H,1-2,7-9,15H2,(H,17,18)

InChI Key

XEFJUQJGLLWHRH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(CN)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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